molecular formula C15H22N2O4S B5741323 N-(2,6-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide

N-(2,6-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide

Cat. No. B5741323
M. Wt: 326.4 g/mol
InChI Key: QHMVSANQVSVVDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide, also known as DMSO2-MAE, is a sulfonamide compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide is not fully understood, but it is believed to involve the inhibition of protein tyrosine phosphatases. This inhibition leads to the activation of cellular signaling pathways, which can induce apoptosis in cancer cells. Additionally, N-(2,6-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide has been shown to induce reactive oxygen species (ROS) production, which can further contribute to the induction of apoptosis.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide has been shown to induce apoptosis in cancer cells, which is a desirable effect in cancer treatment. Additionally, N-(2,6-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide has been shown to induce ROS production, which can have both beneficial and detrimental effects on cells. ROS production can induce apoptosis in cancer cells, but it can also contribute to oxidative stress, which can damage healthy cells.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,6-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide is its potential as a novel anti-cancer agent. Additionally, N-(2,6-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide is relatively easy to synthesize and purify, which makes it a desirable compound for laboratory experiments. One limitation of N-(2,6-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research of N-(2,6-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide. One direction is the investigation of its potential as a therapeutic agent for other diseases, such as autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,6-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide and its effects on cellular signaling pathways. Finally, the synthesis of novel derivatives of N-(2,6-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide could lead to the development of more potent and selective anti-cancer agents.

Synthesis Methods

The synthesis of N-(2,6-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide involves the reaction of 2,6-dimethylphenyl isocyanate with 4-morpholinyl-2-oxoethylmethanesulfonyl chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

N-(2,6-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(2,6-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide has been investigated as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells. In biochemistry, N-(2,6-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide has been studied as a potential inhibitor of protein tyrosine phosphatases, which play a crucial role in the regulation of cellular signaling pathways. In materials science, N-(2,6-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide has been investigated as a potential precursor for the synthesis of sulfonamide-based polymers.

properties

IUPAC Name

N-(2,6-dimethylphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-12-5-4-6-13(2)15(12)17(22(3,19)20)11-14(18)16-7-9-21-10-8-16/h4-6H,7-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMVSANQVSVVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CC(=O)N2CCOCC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642812
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2,6-Dimethyl-phenyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide

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